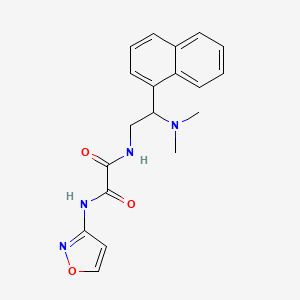

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a naphthalene moiety, a dimethylaminoethyl group, and an isoxazole substituent. Its synthesis likely involves multi-step reactions, including amide bond formation and functional group modifications, similar to methods described for related triazole- and oxalamide-containing compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-23(2)16(15-9-5-7-13-6-3-4-8-14(13)15)12-20-18(24)19(25)21-17-10-11-26-22-17/h3-11,16H,12H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKMOLRJGBKOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the dimethylamino group. The isoxazole ring is then synthesized and coupled with the naphthalene derivative through an oxalamide linkage. Common reagents used in these reactions include dimethylamine, naphthalene, and isoxazole precursors, with reaction conditions involving controlled temperatures and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on formula C₂₂H₂₅N₃O₃.

Key Observations :

- Backbone Flexibility : The oxalamide backbone in the target compound and S336 allows for dual substitution, enhancing binding specificity compared to rigid scaffolds like naphthopyrazoles .

- Substituent Effects: The dimethylamino group in the target compound may improve solubility relative to purely aromatic substituents (e.g., diphenylethyl in thiourea derivatives) . The isoxazol-3-yl group, a bioisostere for carboxylic acids, could enhance metabolic stability compared to ester-containing flavor agents . Naphthalene moieties in all compounds contribute to π-π interactions, critical for receptor binding or catalytic activity .

Key Findings :

- Synthetic Routes : The target compound’s synthesis may involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation or direct amidation, as seen in related oxalamides .

- Metabolic Stability : Oxalamides like S336 and the target compound resist amide bond cleavage in hepatocytes, unlike ester-containing analogs (e.g., benzo[d][1,3]dioxole derivatives), which undergo rapid hydrolysis .

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that belongs to the oxalamide family. Its unique structural characteristics and functional groups make it a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, structural features, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H24N4O4, which corresponds to a molecular weight of approximately 408.46 g/mol. The compound features a naphthalene moiety and an isoxazole ring, which contribute to its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O4 |

| Molecular Weight | 408.46 g/mol |

| Structural Features | Naphthalene and Isoxazole groups |

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:

- Anticancer Properties : In vitro studies have indicated potential cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : The presence of the isoxazole ring may enhance its antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Case Studies

-

Anticancer Activity :

- A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

-

Antimicrobial Efficacy :

- In a separate investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antibacterial activity.

Safety and Toxicity

While initial findings are promising, comprehensive toxicity studies are necessary to assess the safety profile of this compound. Current data suggest low acute toxicity; however, long-term effects remain unstudied.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Coupling with Naphthalene Derivatives : The dimethylamino group is introduced via nucleophilic substitution on naphthalene derivatives.

- Final Oxalamide Formation : This step involves condensation reactions with oxalic acid derivatives.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1. Isoxazole Formation | Cyclization from suitable precursors |

| 2. Naphthalene Coupling | Nucleophilic substitution involving dimethylamino group |

| 3. Oxalamide Formation | Condensation with oxalic acid derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.